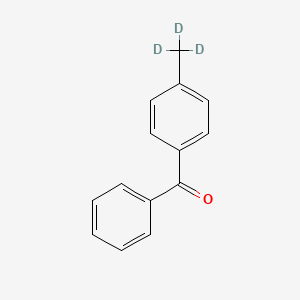
4-Methylbenzophenone-d3
Cat. No. B587645
Key on ui cas rn:
109339-64-2
M. Wt: 199.267
InChI Key: WXPWZZHELZEVPO-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05859084
Procedure details


196.2 g of 4-methylbenzophenone are dissolved in chlorobenzene and then gassed at 80° C. in the presence of 1.6 g of AIBN (azodiisobutyronitrile) with a total of 71.0 g of chlorine. The reaction mixture is concentrated and the solid material obtained recrystallized from 1 L of ethanol.



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1.N(C(C)(C)C#N)=NC(C)(C)C#N.[Cl:28]Cl>ClC1C=CC=CC=1>[Cl:28][CH2:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
196.2 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClC1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture is concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solid material obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from 1 L of ethanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClCC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

